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Compound of Interest

Compound Name: Dapagliflozin impurity A

Cat. No.: B12369943

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT?2) inhibitor used in the management of
type 2 diabetes. As with any active pharmaceutical ingredient (API), the identification and
characterization of impurities are critical for ensuring drug safety and efficacy. Dapagliflozin
impurity A, also known as Dapagliflozin peroxide impurity, is a potential degradation product
that requires careful monitoring.[1][2][3] This document provides detailed application notes and
protocols for the spectroscopic analysis of this specific impurity, focusing on High-Performance
Liquid Chromatography with UV detection (HPLC-UV), Mass Spectrometry (MS), and Nuclear
Magnetic Resonance (NMR) spectroscopy.

Chemical Information:
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Compound IUPAC Name Molecular Formula

Molecular Weight

(2S,3R,4R,5S,6R)-2-

(4-Chloro-3-((4-

ethoxyphenyl)
Dapagliflozin Impurity (hydroperoxy)methyl)p

C21H25CIO8

A henyl)-6-
(hydroxymethyl)tetrah
ydro-2H-pyran-3,4,5-

triol

440.87 g/mol

Analytical Workflow

The following diagram illustrates the general workflow for the isolation and characterization of

Dapagliflozin Impurity A.
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Caption: Workflow for the analysis of Dapagliflozin Impurity A.

Experimental Protocols
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High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the separation and quantification of Dapagliflozin and its related
impurities, including Impurity A.

Instrumentation:

e HPLC system with a UV detector

e Hypersil BDS C18 column (250 mm x 4.6 mm, 5 um particle size)[4]
o Data acquisition and processing software

Reagents:

o Acetonitrile (HPLC grade)

o Water (HPLC grade)

» Buffer solution (pH 6.5)

Chromatographic Conditions:[4]
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Parameter Condition

Column Hypersil BDS C18 (250 mm x 4.6 mm, 5 um)
Mobile Phase A Buffer pH 6.5

Mobile Phase B Acetonitrile:Water (90:10 v/v)

0-8 min: 75:25 (A:B)8-12 min: 55:45 (A:B)12-25
min: 55:45 (A:B)25-35 min: 40:60 (A:B)35-65
min: 30:70 (A:B)65-66 min: 30:70 (A:B)66-75
min: 75:25 (A:B)

Gradient Program

Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection Wavelength 245 nm
Injection Volume 10 uL

Expected Results:

Under these conditions, Dapagliflozin Impurity A is expected to elute with a retention time of
approximately 2.72 minutes.[4]

Mass Spectrometry (MS)

Mass spectrometry is employed for the confirmation of the molecular weight and to study the
fragmentation pattern of Dapagliflozin Impurity A.

Instrumentation:

e Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray lonization
(ESI) source

Sample Preparation:

The sample can be introduced into the mass spectrometer via direct infusion or through an LC
system using the HPLC conditions described above.
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MS Parameters (Typical):

Parameter

Condition

lonization Mode

Positive Electrospray lonization (ESI+)

Capillary Voltage 3.5kVv
Cone Voltage 30V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Gas Flow (Desolvation) 600 L/hr
Gas Flow (Cone) 50 L/hr

Mass Range

100-1000 m/z

Expected Quantitative Data:

lon m/z (Expected)
[M+H]* 441.13
[M+Na]* 463.11
[M+K]* 479.09

Note: Specific fragmentation data for Dapagliflozin Impurity A is not readily available in the

public domain and would need to be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of

Dapagliflozin Impurity A. Both *H and 13C NMR are essential.

Instrumentation:

* NMR spectrometer (e.g., 400 MHz or higher)
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Sample Preparation:

o Dissolve an accurately weighed sample of isolated Impurity A in a suitable deuterated
solvent (e.g., DMSO-ds, CDClIs, or Methanol-da).

Experimental Parameters (Typical):

Parameter 'H NMR 3C NMR
Solvent DMSO-de DMSO-de
Frequency 400 MHz 100 MHz
Temperature 25°C 25°C
Number of Scans 16 1024
Relaxation Delay 1ls 2s

Expected Spectral Data:

Note: Experimentally determined *H and *3C NMR chemical shift data for Dapagliflozin

Impurity A are not publicly available. The following is a predicted representation based on the

known structure.

Predicted *H NMR Chemical Shifts:

Protons Predicted Chemical Shift (ppm)
Aromatic protons 6.8-7.5

Glucosyl protons 3.0-45

Methylene protons (ethoxy) ~4.0 (q)

Methyl protons (ethoxy) ~1.3 (1)

Hydroperoxy proton (-OOH)

Variable, broad singlet

Hydroxyl protons (-OH)

Variable, broad singlets
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Predicted 3C NMR Chemical Shifts:

Carbons Predicted Chemical Shift (ppm)
Aromatic carbons 115 - 160

Glucosyl carbons 60 - 85

Methylene carbon (ethoxy) ~63

Methyl carbon (ethoxy) ~15

Carbon bearing hydroperoxy group ~80-90

Data Presentation

The following tables summarize the key analytical data for the characterization of

Dapagliflozin Impurity A.

Table 1: HPLC-UV Data

Analyte Retention Time (min) Amax (nm)
Dapagliflozin Impurity A ~2.72[4] 245[4]
Dapagliflozin ~16.95[4] 245[4]

Table 2: Mass Spectrometry Data

Analyte [M+H]* (m/z)

Key Fragments

[M+Na]* (m/z) (miz)

Dapagliflozin Impurity
A

441.13

463.11 To be determined

Table 3: NMR Spectral Data

As previously noted, experimental NMR data is not available. This table should be populated

with experimentally obtained results.
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Nucleus Chemical Shifts (ppm) and Multiplicity
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Logical Relationships in Analysis

The structural confirmation of Dapagliflozin Impurity A relies on the convergence of data from
multiple spectroscopic techniques.
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Caption: Convergence of analytical data for structural confirmation.

Conclusion

The spectroscopic methods outlined in this document provide a comprehensive framework for
the identification, quantification, and structural elucidation of Dapagliflozin Impurity A.
Adherence to these protocols will enable researchers and drug development professionals to
accurately monitor and control this potential impurity, ensuring the quality and safety of
Dapagliflozin drug products. The generation of specific MS fragmentation and NMR spectral
data through experimentation is crucial for the definitive characterization of this impurity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

» 1. Dapagliflozin Peroxide Impurity | 2452300-94-4 | SynZeal [synzeal.com]
e 2. chemwhat.com [chemwhat.com]

o 3. medchemexpress.com [medchemexpress.com]

o 4. researchgate.net [researchgate.net]

« To cite this document: BenchChem. [Spectroscopic Analysis of Dapagliflozin Impurity A:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12369943#spectroscopic-analysis-of-dapagliflozin-
impurity-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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